molecular formula C7H10ClN3O2 B13304003 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid

3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B13304003
M. Wt: 203.62 g/mol
InChI Key: GSGOVRUJAVDCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a synthetic compound that features an imidazole ring, a common structure in many biologically active molecules. The presence of both amino and carboxylic acid functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-7(11)4(9)2-6(12)13/h3-4H,2,9H2,1H3,(H,12,13)

InChI Key

GSGOVRUJAVDCHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(CC(=O)O)N)Cl

Origin of Product

United States

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